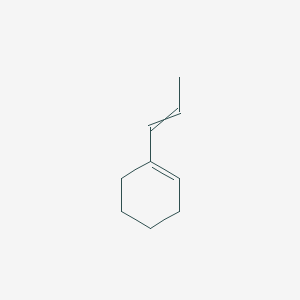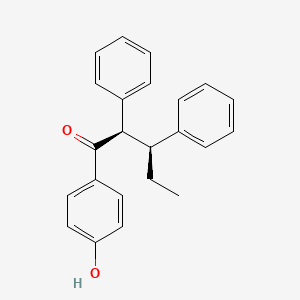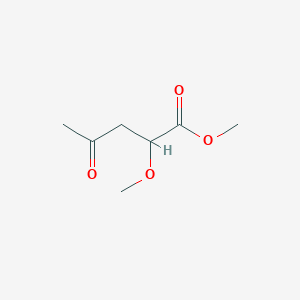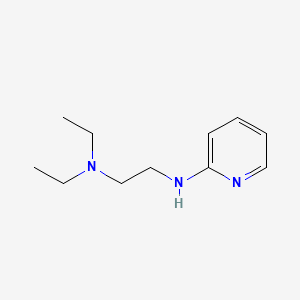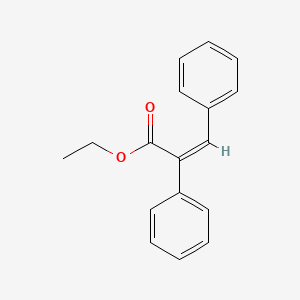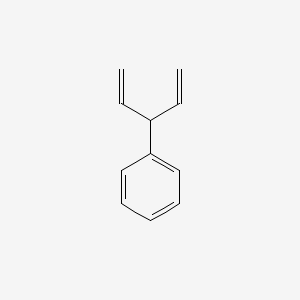
(Penta-1,4-dien-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Penta-1,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,4-dienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,4-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadienone reacts with acetylene derivatives to form the desired product . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (Penta-1,4-dien-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(Penta-1,4-dien-3-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Penta-1,4-dien-3-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s diene moiety can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzene ring provides stability and a platform for further functionalization.
Comparison with Similar Compounds
(Buta-1,3-dien-1-yl)benzene: Similar in structure but with a shorter diene chain.
(Hexa-1,5-dien-3-yl)benzene: Contains a longer diene chain, leading to different reactivity and applications.
Uniqueness: (Penta-1,4-dien-3-yl)benzene is unique due to its specific diene substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
33558-13-3 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
penta-1,4-dien-3-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-10H,1-2H2 |
InChI Key |
DBSDMAPJGHBWAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




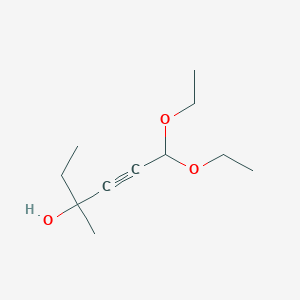

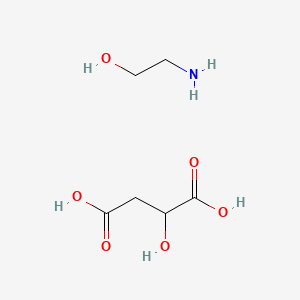

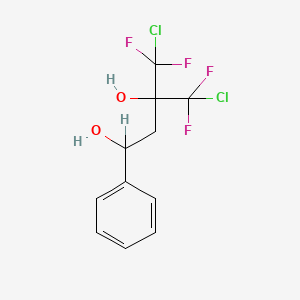
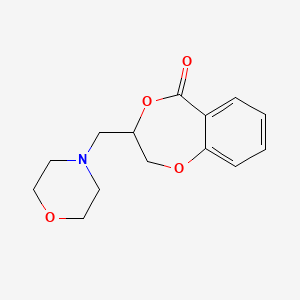
![N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide](/img/structure/B14696788.png)
